molecular formula C25H21BrO2 B14423889 2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran CAS No. 79888-91-8

2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran

Cat. No.: B14423889
CAS No.: 79888-91-8
M. Wt: 433.3 g/mol
InChI Key: ZIJMTEQPGQIODF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This particular compound is characterized by the presence of a bromophenyl group, a methoxy group, and two phenyl groups attached to the pyran ring

Preparation Methods

The synthesis of 2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to cyclization using methanol and a catalyst to yield the desired pyran compound. The reaction conditions typically involve refluxing the mixture at elevated temperatures to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s potential medicinal properties are investigated for the treatment of various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

2-(4-Bromophenyl)-2-methoxy-3-methyl-4,6-diphenyl-2H-pyran can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its pyran ring structure and the presence of multiple functional groups, which provide a versatile platform for chemical modifications and applications.

Properties

CAS No.

79888-91-8

Molecular Formula

C25H21BrO2

Molecular Weight

433.3 g/mol

IUPAC Name

2-(4-bromophenyl)-2-methoxy-3-methyl-4,6-diphenylpyran

InChI

InChI=1S/C25H21BrO2/c1-18-23(19-9-5-3-6-10-19)17-24(20-11-7-4-8-12-20)28-25(18,27-2)21-13-15-22(26)16-14-21/h3-17H,1-2H3

InChI Key

ZIJMTEQPGQIODF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(OC1(C2=CC=C(C=C2)Br)OC)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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